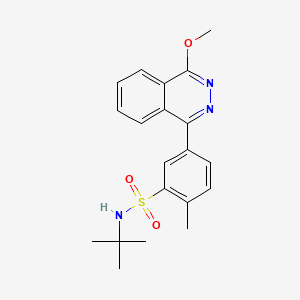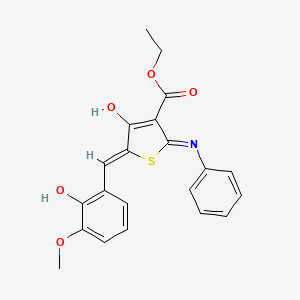![molecular formula C19H19N3O3S B11616380 5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11616380.png)
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thiazole ring, and a triazatricyclo framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole moiety, the construction of the thiazole ring, and the assembly of the triazatricyclo framework. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to new derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to high temperatures, and may require the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Aplicaciones Científicas De Investigación
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[740
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, making it a candidate for drug development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: It might be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it might bind to enzymes or receptors, altering their activity and leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one: shares structural similarities with other compounds that contain benzodioxole or thiazole moieties.
Benzodioxole derivatives: These compounds are known for their biological activity and are often used in drug development.
Thiazole derivatives: These compounds are also of interest in medicinal chemistry due to their potential therapeutic effects.
Uniqueness
What sets this compound apart is its unique combination of structural features, which may confer distinct properties and activities not seen in other compounds.
Propiedades
Fórmula molecular |
C19H19N3O3S |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C19H19N3O3S/c1-22-7-6-12-15(9-22)26-19-17(12)18(23)20-16(21-19)5-3-11-2-4-13-14(8-11)25-10-24-13/h2-5,8,16,21H,6-7,9-10H2,1H3,(H,20,23)/b5-3+ |
Clave InChI |
DYSYAESWLVHFPF-HWKANZROSA-N |
SMILES isomérico |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)/C=C/C4=CC5=C(C=C4)OCO5 |
SMILES canónico |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C=CC4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616298.png)

![2-(4-bromophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B11616311.png)
![ethyl (5Z)-2-[(3,4-dichlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11616316.png)
![7-tert-Butyl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11616326.png)
![(6Z)-6-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11616333.png)
![4-[(E)-(3,5-dimethyl-1,2-oxazol-4-yl)diazenyl]benzoic acid](/img/structure/B11616337.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-4-ylmethylidene)hydrazinyl]propanamide](/img/structure/B11616338.png)
![methyl (3-{(Z)-[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11616343.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616349.png)


![6-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11616363.png)
![ethyl (5Z)-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11616378.png)
